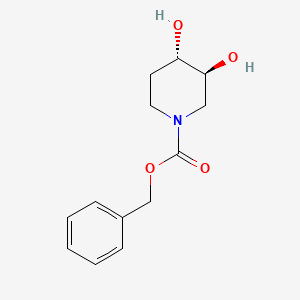

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate

説明

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate (CAS: 167097-00-9) is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with vicinal hydroxyl groups at the 3S and 4S positions. The benzyloxycarbonyl (Cbz) group at the 1-position enhances its utility as a protective group in organic synthesis, particularly in peptide and pharmaceutical chemistry . This compound is notable for its stereochemical specificity, which influences its reactivity and biological interactions.

特性

IUPAC Name |

benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUMISHXYWFZCE-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653104 | |

| Record name | Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167097-00-9 | |

| Record name | Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate typically involves the protection of hydroxyl groups and the formation of the piperidine ring. One common method includes the use of benzyl protecting groups and subsequent cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

化学反応の分析

Types of Reactions

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl (3S,4S)-3,4-dioxopiperidine-1-carboxylate, while reduction can produce benzyl (3S,4S)-3,4-dihydroxypiperidine .

科学的研究の応用

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of pharmaceuticals and fine chemicals

作用機序

The mechanism of action of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

(a) Benzyl (3S,4S)-3,4-Dihydroxypyrrolidine-1-Carboxylate (CAS: 596793-30-5)

- Structural Difference : The pyrrolidine analog features a five-membered ring instead of piperidine’s six-membered structure.

- Stereochemical Flexibility: Reduced conformational flexibility compared to piperidine derivatives .

- Synthesis : Synthesized via condensation of L-tartaric acid with benzylamine, followed by NaBH₄–BF₃·Et₂O reduction .

(b) Benzyl 4-(3-Ethoxy-3-Oxopropyl)piperidine-1-Carboxylate (CAS: 99197-86-1)

- Substituent Variation : A 3-ethoxy-3-oxopropyl group replaces the vicinal dihydroxy moieties.

- Impact: Reactivity: The ester group introduces electrophilic character, enabling nucleophilic acyl substitution reactions . Physical Properties: Liquid state (vs.

Functional Group Modifications in Piperidine Derivatives

(a) Fluorinated Analogs

- (3S,4S)-Benzyl 3-Fluoro-4-Hydroxypiperidine-1-Carboxylate (CAS: 1209780-78-8):

- Substituent : Fluorine at C3.

- Impact :

- Electron-Withdrawing Effect : Enhances metabolic stability and alters pKa .

Toxicity : Classified as hazardous (H301: toxic if swallowed) .

Benzyl (3S,4R)-4-Fluoro-3-Hydroxypiperidine-1-Carboxylate (CAS: 1207853-10-8):

(b) Amino and Methyl Substituents

- Benzyl (3S)-3-Aminopiperidine-1-Carboxylate (CAS: 876461-55-1): Substituent: Amino group at C3. Applications: Intermediate for bioactive molecules (e.g., kinase inhibitors) due to nucleophilic NH₂ . Physical Properties: Solid (mp 60–70°C), higher water solubility than dihydroxy analog .

Benzyl (3S)-3-Hydroxy-3-Methylpiperidine-1-Carboxylate (CAS: 2007919-21-1):

Complex Derivatives with Extended Functionalization

- Benzyl 4-{[(3,4-Dimethylphenyl)Amino]Methyl}-4-Hydroxypiperidine-1-Carboxylate (CAS: 1353878-05-3): Substituent: Bulky aromatic amino-methyl group. Applications: Potential use in receptor-targeted drug design due to aromatic interactions . Molecular Weight: Higher (368.47 g/mol) compared to the dihydroxy analog (253.27 g/mol) .

Comparative Data Table

Key Research Findings

- Stereochemical Influence : The (3S,4S) configuration in the target compound enhances its utility in asymmetric synthesis, whereas pyrrolidine analogs show restricted conformational flexibility .

- Fluorination Effects : Fluorinated derivatives exhibit improved metabolic stability but require careful handling due to toxicity risks (e.g., H301 hazard) .

- Functional Group Versatility: Substituents like amino or ester groups expand applications in drug discovery, as seen in kinase inhibitor intermediates .

生物活性

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate features a piperidine ring with hydroxyl groups at the 3 and 4 positions, along with a benzyl substituent. The stereochemistry of this compound is crucial for its interactions with biological targets, influencing its pharmacological profile.

The biological activity of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate is primarily attributed to its ability to interact with various receptors and enzymes. It is believed to modulate neurotransmitter systems by binding to muscarinic acetylcholine receptors and potentially influencing dopaminergic pathways. This interaction can lead to alterations in neurotransmitter release and activity, which are critical in treating neurological disorders.

In Vitro Studies

Several studies have evaluated the biological activity of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate:

- Enzyme Inhibition : The compound has shown inhibitory effects on monoamine oxidase (MAO) and cholinesterase enzymes. For instance, derivatives of similar structures have demonstrated IC50 values ranging from 1.38 µM to 2.48 µM against MAO-A and MAO-B . These findings suggest that Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate may share similar inhibitory properties.

- Cytotoxicity : In studies involving cell lines such as HeLa cells, related compounds have shown varying degrees of cytotoxicity with IC50 values indicating selective toxicity profiles . The safety profile of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate remains to be fully elucidated.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicates that modifications in the piperidine scaffold significantly affect the binding affinity and selectivity towards specific receptor subtypes. For example:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | Fluorine substitution | Antagonist for muscarinic receptors |

| Benzyl (3S,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate | Methoxy group | Increased lipophilicity and receptor affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。